molecular formula C19H16FN5O2 B10914632 N-(1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914632
M. Wt: 365.4 g/mol
InChI Key: SQHDAEROYNZULI-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, such as the pyrazole ring, fluorophenyl group, and isoxazolo[5,4-b]pyridine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H16FN5O2/c1-10-8-16(23-25(10)3)22-18(26)14-9-15(12-4-6-13(20)7-5-12)21-19-17(14)11(2)24-27-19/h4-9H,1-3H3,(H,22,23,26)

InChI Key

SQHDAEROYNZULI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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